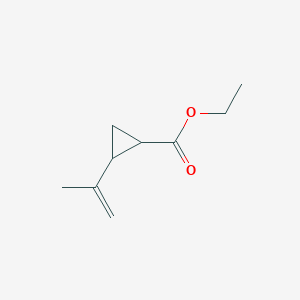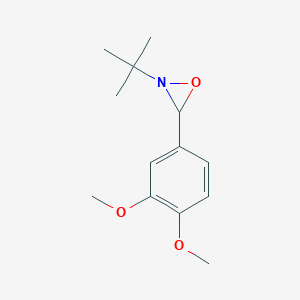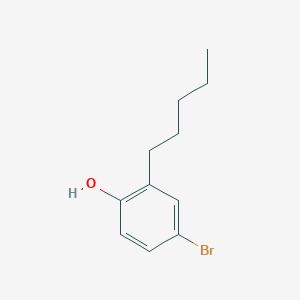![molecular formula C16H17ClN4O4 B14710558 N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide CAS No. 21428-09-1](/img/structure/B14710558.png)
N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a pyrimidine ring substituted with chloro, methyl, and nitrophenoxypropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as chloroacetyl chloride and methylamine, under controlled conditions.
Substitution Reactions: The chloro and methyl groups are introduced via substitution reactions using reagents like thionyl chloride and methyl iodide.
Attachment of the Nitrophenoxypropyl Group: The nitrophenoxypropyl group is attached through a nucleophilic substitution reaction involving 4-nitrophenol and 3-chloropropylamine.
Acetylation: The final step involves acetylation of the pyrimidine ring using acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert nitro groups to amino groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide: Unique due to its specific substitution pattern and functional groups.
N-{4-Chloro-6-methyl-5-[3-(4-aminophenoxy)propyl]-2-pyrimidinyl}acetamide: Similar structure but with an amino group instead of a nitro group.
N-{4-Chloro-6-methyl-5-[3-(4-hydroxyphenoxy)propyl]-2-pyrimidinyl}acetamide: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
This compound is unique due to its specific combination of chloro, methyl, and nitrophenoxypropyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
21428-09-1 |
|---|---|
Formule moléculaire |
C16H17ClN4O4 |
Poids moléculaire |
364.78 g/mol |
Nom IUPAC |
N-[4-chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C16H17ClN4O4/c1-10-14(15(17)20-16(18-10)19-11(2)22)4-3-9-25-13-7-5-12(6-8-13)21(23)24/h5-8H,3-4,9H2,1-2H3,(H,18,19,20,22) |
Clé InChI |
YFWIRVURBWFXKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)NC(=O)C)Cl)CCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol](/img/structure/B14710557.png)

![2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid](/img/structure/B14710568.png)

![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)
